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Abstract
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and

survive in the harsh tumor microenvironment. A key feature of this altered metabolism is an

increased reliance on specific enzymatic pathways that are dispensable for normal cells,

presenting attractive targets for therapeutic intervention. Glutamic-oxaloacetic transaminase 1

(GOT1), a cytosolic enzyme crucial for aspartate metabolism and redox homeostasis, has

emerged as a critical node in the metabolic network of several cancers, particularly pancreatic

ductal adenocarcinoma (PDAC). Inhibition of GOT1 disrupts cancer cell metabolism, leading to

increased oxidative stress and cell death. This technical guide provides an in-depth overview of

the role of GOT1 in cancer metabolism, the current landscape of GOT1 inhibitors, detailed

experimental protocols for their evaluation, and the downstream consequences of targeting this

key metabolic enzyme.

Introduction: The Role of GOT1 in Cancer
Metabolism
GOT1, also known as aspartate aminotransferase 1 (AST1), is a pyridoxal 5'-phosphate (PLP)-

dependent enzyme that catalyzes the reversible transamination of aspartate and α-

ketoglutarate to oxaloacetate and glutamate.[1][2] In normal physiology, GOT1 participates in

the malate-aspartate shuttle, facilitating the transfer of reducing equivalents across the

mitochondrial membrane.[3] However, in certain cancer types, particularly those with KRAS

mutations like PDAC, there is a metabolic rewiring where cancer cells become highly
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dependent on a non-canonical glutamine metabolism pathway involving GOT1 to maintain

redox balance.[4][5][6]

This pathway is crucial for generating cytosolic NADPH, a key reducing equivalent necessary

to counteract the high levels of reactive oxygen species (ROS) produced during rapid

proliferation.[7] Oncogenic KRAS signaling upregulates GOT1 expression while downregulating

glutamate dehydrogenase (GLUD1).[4][5] This forces glutamine-derived glutamate to be

converted to aspartate in the mitochondria by GOT2. Aspartate is then transported to the

cytoplasm and converted by GOT1 to oxaloacetate. Subsequently, malate dehydrogenase 1

(MDH1) and malic enzyme 1 (ME1) convert oxaloacetate to malate and then to pyruvate,

respectively, with the latter step producing NADPH.[4] This reliance on GOT1 for redox

homeostasis makes it a compelling therapeutic target. Inhibition of GOT1 has been shown to

be detrimental to cancer cells while being well-tolerated by normal cells.[8]

The Landscape of GOT1 Inhibitors
The development of potent and selective GOT1 inhibitors is an active area of research. Several

classes of inhibitors have been identified, ranging from natural products to computationally

designed small molecules.

Natural Products
A number of naturally derived compounds have been identified as GOT1 inhibitors. Notably,

butyrolactone derivatives isolated from the marine-derived fungus Aspergillus terreus have

shown promising activity.[1]

Synthetic and Computationally Designed Inhibitors
High-throughput screening and computational modeling have led to the identification of novel

scaffolds for GOT1 inhibition. These efforts have primarily focused on molecules that compete

with the PLP cofactor for binding to the active site.[9][10]

Repurposed Inhibitors
Some existing drugs, developed for other targets, have been found to exhibit off-target activity

against GOT1.

Table 1: Quantitative Data for Selected GOT1 Inhibitors
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Inhibitor Type IC50 (µM) Assay Method Reference(s)

Aspulvinone H

(AH)
Natural Product 6.91 ± 0.04 MDH1-coupled [8]

5.91 ± 0.04 Not specified [1]

(+)-

Asperteretone B
Natural Product 19.16 ± 0.15 MDH1-coupled [8]

(+)-3′,3′-di-

(dimethylallyl)-

butyrolactone II

Natural Product 26.38 ± 0.12 MDH1-coupled [8]

Aspulvinone O

(AO)
Natural Product Potent inhibitor Not specified [11]

iGOT1-01 Synthetic 11.3
GLOX/HRP-

coupled
[9][12]

84.6 MDH1-coupled
[9][12][13][14]

[15]

85 MDH1-coupled [13][15][16]

GOT1 inhibitor-1

(compound 2c)
Synthetic 8.2 Not specified [17]

PF-04859989
Repurposed

(KAT2 inhibitor)

8.0 (after 24h

pre-incubation)
MDH1-coupled [18][19][20]

Aminooxyacetic

acid (AOA)

Pan-

transaminase

inhibitor

Positive control Not specified [21]

Vigabatrin

Repurposed

(GABA-AT

inhibitor)

No significant

inhibition
Not specified [18][22]

Gabaculine

Repurposed

(GABA-AT

inhibitor)

No significant

inhibition
Not specified [18]
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BFF-122
Repurposed

(KAT2 inhibitor)

No significant

inhibition
Not specified [18]

Note: IC50 values can vary depending on the specific assay conditions.

Signaling Pathways and Downstream Effects of
GOT1 Inhibition
Targeting GOT1 initiates a cascade of cellular events, primarily stemming from the disruption of

redox homeostasis and aspartate metabolism.

Upstream Regulation of GOT1
In pancreatic cancer, the expression and activity of GOT1 are significantly influenced by

oncogenic KRAS signaling.[4][5][6]

Oncogenic KRAS

MAPK Pathway

MYC

GOT1 Gene Transcription

Upregulates

GLUD1 Gene Transcription

Represses

GOT1 Protein
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Click to download full resolution via product page

Caption: Upstream regulation of GOT1 by oncogenic KRAS.

Downstream Consequences of GOT1 Inhibition
Inhibition of GOT1 leads to a decrease in NADPH production, resulting in an accumulation of

reactive oxygen species (ROS) and a shift in the cellular redox state towards oxidation.[7] This

increased oxidative stress sensitizes cancer cells to a specific form of iron-dependent cell

death called ferroptosis.[19][23][24]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b3281339?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC7542157/
https://www.caymanchem.com/product/31383/pf-04859989-(hydrochloride)
https://www.jove.com/t/63123/generation-an-orthotopic-xenograft-pancreatic-cancer-cells-ultrasound
https://pmc.ncbi.nlm.nih.gov/articles/PMC4533213/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3281339?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


GOT1 Inhibition

Decreased NADPH Production Autophagy Induction

Redox Imbalance (Increased NADP+/NADPH)

Increased ROS

Lipid Peroxidation

Ferritinophagy (via NCOA4)

Increased Labile Iron Pool

Ferroptosis

GOT1 Reaction

MDH1 Coupling Reaction

Aspartate

GOT1

α-Ketoglutarate

Oxaloacetate

Glutamate

MDH1NADH (Fluorescent/Absorbent)

Malate

NAD+ (Non-fluorescent/Non-absorbent) Measure Decrease
in NADH Signal

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b3281339?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3281339?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer
Cell Metabolome - PMC [pmc.ncbi.nlm.nih.gov]

2. Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer
Cell Metabolome | Technology Networks [technologynetworks.com]

3. pubcompare.ai [pubcompare.ai]

4. files.core.ac.uk [files.core.ac.uk]

5. KRAS mutation: The booster of pancreatic ductal adenocarcinoma transformation and
progression - PMC [pmc.ncbi.nlm.nih.gov]

6. researchgate.net [researchgate.net]

7. NADPH homeostasis in cancer: functions, mechanisms and therapeutic implications -
PMC [pmc.ncbi.nlm.nih.gov]

8. Discovery of GOT1 Inhibitors from a Marine-Derived Aspergillus terreus That Act against
Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

9. Biochemical Characterization and Structure-Based Mutational Analysis Provide Insight
into the Binding and Mechanism of Action of Novel Aspartate Aminotransferase Inhibitors -
PMC [pmc.ncbi.nlm.nih.gov]

10. caymanchem.com [caymanchem.com]

11. What are GOT1 inhibitors and how do they work? [synapse.patsnap.com]

12. medchemexpress.com [medchemexpress.com]

13. iGOT1-01 | TargetMol [targetmol.com]

14. Aspulvinone G | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

15. immune-system-research.com [immune-system-research.com]

16. Discovery and optimization of aspartate aminotransferase 1 inhibitors to target redox
balance in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

17. medchemexpress.com [medchemexpress.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b3281339?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3059537/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3059537/
https://www.technologynetworks.com/proteomics/news/small-molecule-metabolite-extraction-strategy-for-improving-lcms-detection-of-cancer-cell-metabolome-209672
https://www.technologynetworks.com/proteomics/news/small-molecule-metabolite-extraction-strategy-for-improving-lcms-detection-of-cancer-cell-metabolome-209672
https://www.pubcompare.ai/protocol/f5VwrYsBwGXEOgesvk3V/
https://files.core.ac.uk/download/pdf/28946715.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10157181/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10157181/
https://www.researchgate.net/publication/236087069_Glutamine_supports_pancreatic_cancer_growth_through_a_KRAS-regulated_metabolic_pathway
https://pmc.ncbi.nlm.nih.gov/articles/PMC7542157/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7542157/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8618880/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8618880/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6487875/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6487875/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6487875/
https://www.caymanchem.com/news/insight-into-the-binding-and-mechanism-of-action-of-novel-aspartate-aminotransferase-inhibitors
https://synapse.patsnap.com/article/what-are-got1-inhibitors-and-how-do-they-work
https://www.medchemexpress.com/igot1-01.html
https://www.targetmol.com/compound/igot1_01
https://jglobal.jst.go.jp/en/detail?JGLOBAL_ID=200907001065428977#%7B%22category%22%3A%227%22%2C%22fields%22%3A%5B%7B%22op%22%3A%22AND%22%2C%22nm%22%3A%22SNID%22%2C%22vals%22%3A%5B%7B%22v%22%3A%22J12.859G%22%2C%22m%22%3A1%7D%5D%7D%5D%7D
https://www.immune-system-research.com/2020/11/26/igot1-01-is-a-potent-aspartate-aminotransferase-1-got1-inhibitor/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6119644/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6119644/
https://www.medchemexpress.com/got1-inhibitor-1.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3281339?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


18. A covalent small molecule inhibitor of glutamate-oxaloacetate transaminase 1 impairs
pancreatic cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

19. caymanchem.com [caymanchem.com]

20. researchgate.net [researchgate.net]

21. researchgate.net [researchgate.net]

22. Vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]

23. Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided
Injection [jove.com]

24. Construction of orthotopic xenograft mouse models for human pancreatic cancer - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Targeting Cancer Metabolism with GOT1 Inhibitors: A
Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3281339#targeting-cancer-metabolism-with-got1-
inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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